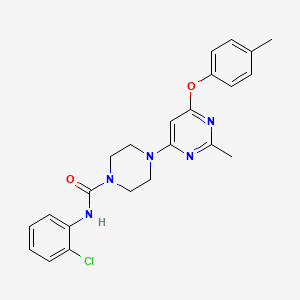

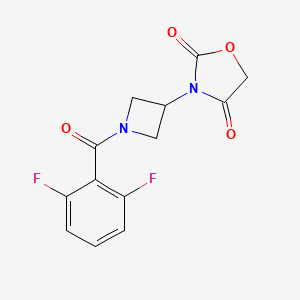

![molecular formula C12H6Br2N2OS2 B2882219 5-bromo-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 391223-89-5](/img/structure/B2882219.png)

5-bromo-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-bromo-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a compound that belongs to the class of benzo[d]thiazole compounds . Benzo[d]thiazole compounds are known for their potent inhibitory activities against quorum sensing in Gram-negative bacteria . Quorum sensing is a term used for the phenomena where bacteria use small molecules termed signal molecules or autoinducers for cell–cell communication, responses to external factors such as nutrient availability, defense mechanisms as well as to coordinate behavior such as biofilm formation and pathogenesis .

Synthesis Analysis

The synthesis of benzo[d]thiazole compounds involves a series of chemical reactions . The compounds are evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa . Some compounds showed moderate growth inhibitory activities in the concentration tested .Scientific Research Applications

Antimalarial Applications

5-bromo-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide derivatives have been identified as potent inhibitors of Plasmodium asexual blood-stages both in vitro and in vivo. These compounds specifically impair the development of the trophozoite stage of intraerythrocytic cycle, thereby extending the lifespan of infected mice and preventing disease symptoms like ataxia and convulsions. This suggests their potential as antimalarial agents (Banerjee et al., 2011).

Applications in Synthesis and Properties Exploration

The synthesis of pyrazole-thiophene-based amide derivatives, including 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide, showcases the versatility of these compounds in chemical synthesis. These derivatives exhibit interesting properties such as non-linear optical (NLO) responses and have been studied using DFT calculations to explore their electronic structure and NMR data (Kanwal et al., 2022).

Investigating Electronic and Nonlinear Optical Properties

Further exploration of the electronic and nonlinear optical properties of similar compounds, like 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, has been conducted. These studies provide insight into the effect of various substituents on the HOMO–LUMO energy gap and hyperpolarizability, contributing to a deeper understanding of their potential in electronic applications (Ahmad et al., 2021).

Antibacterial Applications

The derivatives of benzothiophene carboxamide, similar in structure to 5-bromo-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide, have been studied for their potential antibacterial properties. Certain compounds in this class have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Mechanism of Action

Target of Action

Benzothiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They have shown antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Mode of Action

Benzothiazole derivatives have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Biochemical Pathways

The wide range of biological activities exhibited by benzothiazole derivatives suggests that they may interact with multiple biochemical pathways .

Result of Action

Given the wide range of biological activities exhibited by benzothiazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

5-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2OS2/c13-6-1-2-7-9(5-6)19-12(15-7)16-11(17)8-3-4-10(14)18-8/h1-5H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFLLPGVOMRJMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B2882137.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2882140.png)

![2-[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2882148.png)

![methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2882151.png)

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2882158.png)

![6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2882159.png)